molecular formula C6H9N3O4S B13631203 methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate

methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate

Cat. No.: B13631203
M. Wt: 219.22 g/mol
InChI Key: CGRADBMNTZZWHT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
  • Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate
  • Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfamoyl group contributes to its reactivity and potential as an enzyme inhibitor, making it valuable in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

methyl 2-methyl-5-sulfamoylpyrazole-3-carboxylate

InChI

InChI=1S/C6H9N3O4S/c1-9-4(6(10)13-2)3-5(8-9)14(7,11)12/h3H,1-2H3,(H2,7,11,12)

InChI Key

CGRADBMNTZZWHT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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